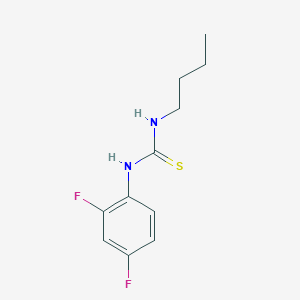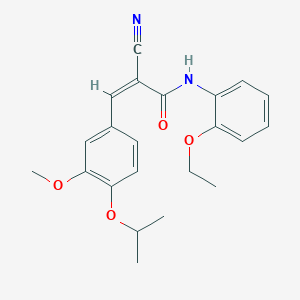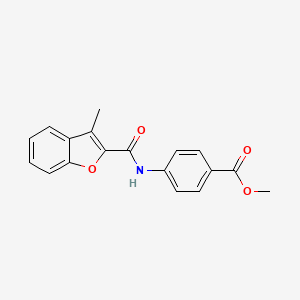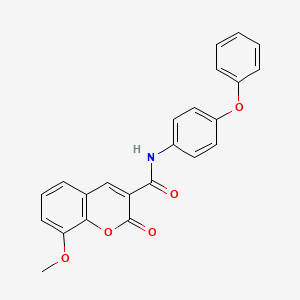
Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a fusion of benzene and imidazole rings
作用机制
Target of Action
Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is a derivative of benzimidazole . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the primary targets of this compound could be these metals and alloys.
Mode of Action
Benzimidazole derivatives, including this compound, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . They generally protect the metal from corrosion by forming a film on the metal surface .
Biochemical Pathways
It is known that benzimidazole derivatives can interact with the metal surface to form a protective film, thereby inhibiting corrosion . This suggests that the compound may affect the electrochemical reactions occurring on the metal surface.
Pharmacokinetics
As a corrosion inhibitor, its bioavailability would primarily depend on its ability to form a protective film on the metal surface .
Result of Action
The primary result of the action of this compound is the inhibition of corrosion in metals and alloys . By forming a protective film on the metal surface, it reduces the rate of attack by the corrosive environment .
Action Environment
The efficacy and stability of this compound as a corrosion inhibitor are influenced by the environmental conditions. It has been reported to be effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Therefore, the compound’s action can be influenced by factors such as the pH and ionic strength of the environment.
生化分析
Biochemical Properties
The biochemical properties of Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate are not fully understood due to the limited research available. Benzimidazoles, the core structure of this compound, are known to interact with various enzymes and proteins . They can mimic properties of DNA bases, which may influence their interactions with biomolecules .
Cellular Effects
The specific cellular effects of this compound are currently unknown. Benzimidazoles have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, and anticancer effects . These effects suggest that this compound may also influence various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Benzimidazole derivatives have been used in medicine, suggesting that they may have dose-dependent effects .
Metabolic Pathways
The specific metabolic pathways involving this compound are not known. Acetate, a component of the compound, is a key biomolecule involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate typically involves the following steps:
Benzimidazole Synthesis: The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reaction: The 3-pyridyl group is introduced through a substitution reaction, where the pyridine derivative reacts with the benzimidazole core.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
科学研究应用
Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
相似化合物的比较
Ethyl 2-(2-(3-pyridyl)benzimidazolyl)acetate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzimidazole derivatives, such as 2-(2-(3-pyridyl)ethyl)indole and Ethyl 2-(3-bromo-2-pyridyl)acetate.
属性
IUPAC Name |
ethyl 2-(2-pyridin-3-ylbenzimidazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-8-4-3-7-13(14)18-16(19)12-6-5-9-17-10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFRJZMGVAZOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[cyano(2,3-dichlorophenyl)methyl]-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}propanamide](/img/structure/B2997324.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate](/img/structure/B2997329.png)

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2997332.png)
![5-TERT-BUTYL-3-(2-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2997337.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2997339.png)
![N-tert-butyl-2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B2997340.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2997341.png)

![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-isopropylpropanamide](/img/structure/B2997343.png)
![N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2997347.png)
